molecular formula C13H13ClN8OS B10993287 N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

Cat. No.: B10993287
M. Wt: 364.81 g/mol
InChI Key: UMMKMZRPVFMQQW-UHFFFAOYSA-N
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Description

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring substituted with a chlorine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, a purine derivative, is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids.

    Coupling Reaction: The chlorinated purine derivative is then coupled with the thiadiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

    Final Amidation: The final step involves the amidation of the intermediate product with beta-alanine using reagents like N,N’-carbonyldiimidazole (CDI) or other suitable coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its purine and thiadiazole moieties.

    Biological Studies: Investigation of its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: Exploration of its potential as a lead compound for drug development.

    Industrial Applications: Use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(2-chloro-7H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide: Similar structure with a methyl group instead of a cyclopropyl group.

    N~3~-(2-chloro-7H-purin-6-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide: Similar structure with an ethyl group instead of a cyclopropyl group.

Uniqueness

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is unique due to the presence of the cyclopropyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H13ClN8OS

Molecular Weight

364.81 g/mol

IUPAC Name

3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H13ClN8OS/c14-12-19-9(8-10(20-12)17-5-16-8)15-4-3-7(23)18-13-22-21-11(24-13)6-1-2-6/h5-6H,1-4H2,(H,18,22,23)(H2,15,16,17,19,20)

InChI Key

UMMKMZRPVFMQQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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